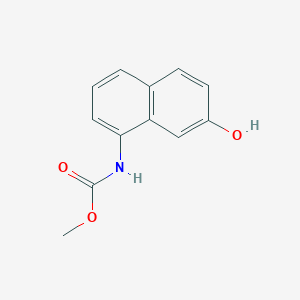

1-Methoxycarbonylamino-7-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(7-hydroxynaphthalen-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)13-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNFLGGCJZUMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059629 | |

| Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-63-8 | |

| Record name | Methyl N-(7-hydroxy-1-naphthalenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Methoxycarbonylamino 7 Naphthol

Established Synthetic Routes for 1-Methoxycarbonylamino-7-naphthol

The traditional synthesis of this compound primarily relies on the acylation of an amino-naphthol precursor. This approach is a fundamental and widely utilized method in organic synthesis for the formation of carbamates.

Reaction of 1-Amino-7-naphthol with Methyl Chloroformate

The most direct and established method for the synthesis of this compound is the reaction of 1-Amino-7-naphthol with methyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of 1-Amino-7-naphthol attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction typically requires a base to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

The synthesis of the precursor, 1-Amino-7-naphthol, can be achieved through methods such as the alkaline fusion of 1-naphthylamine-7-sulfonic acid salts at high temperatures google.comchemicalbook.comgoogle.com. For instance, heating the sodium salt of 1-aminonaphthalene-7-sulfonic acid with potassium hydroxide (B78521) at temperatures ranging from 210°C to 230°C yields 1-Amino-7-naphthol after acidification chemicalbook.com.

Once the 1-Amino-7-naphthol precursor is obtained, it is reacted with methyl chloroformate. A typical procedure involves dissolving 1-Amino-7-naphthol in a suitable solvent, such as dimethylformamide (DMF), and adding a base like sodium hydride (NaH) to deprotonate the amino group, thereby increasing its nucleophilicity. Methyl chloroformate is then added to the reaction mixture. The reaction proceeds to form this compound guidechem.com.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1-Amino-7-naphthol, Methyl Chloroformate | Sodium Bicarbonate, Tetrahydrofuran | This compound | Not specified | researchgate.net |

| 1-Amino-7-naphthol, Methyl Iodide | NaH, DMF, 0°C | 7-methoxynaphthalen-1-amine | 100% | guidechem.com |

Note: The second entry in the table describes the methylation of the hydroxyl group, not the formation of the methoxycarbonylamino group, but illustrates a related reaction on the same precursor.

Exploration of Alternative Synthetic Pathways

Alternative synthetic pathways to this compound are not extensively documented in publicly available literature, as the reaction of 1-Amino-7-naphthol with methyl chloroformate is a very efficient and straightforward method. However, general methods for carbamate (B1207046) synthesis could be adapted. For instance, the use of phosgene (B1210022) derivatives other than methyl chloroformate, or isocyanates, are common strategies for forming carbamate linkages iucr.org. The synthesis of carbamate derivatives from 4-amino-1,2,4-triazoles using phenyl chloroformate in acetonitrile (B52724) with potassium carbonate is an example of such a strategy that could potentially be adapted mdpi.com.

Another approach could involve the use of trichloromethyl chloroformate, which reacts with amines and amino alcohols to form carbamates acs.org. These alternative reagents, however, often present greater toxicity and handling challenges compared to methyl chloroformate.

Advanced Catalytic Approaches in Naphthol Derivative Synthesis

Recent advancements in chemical synthesis have focused on the development of catalytic methods to improve efficiency, selectivity, and environmental compatibility. While specific catalytic syntheses for this compound are not widely reported, the broader class of amidoalkyl and carbamate naphthol derivatives has been the subject of significant research, particularly through one-pot multi-component reactions.

Homogeneous Catalysis in Amidoalkyl Naphthol Synthesis

Homogeneous catalysis offers a powerful tool for the synthesis of complex organic molecules, including naphthol derivatives, due to the high activity and selectivity of the catalysts researchgate.net. Palladium-catalyzed reactions, for example, are widely used in the formation of carbon-carbon and carbon-nitrogen bonds researchgate.net.

A computational study on the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate highlights the potential of homogeneous catalysis in carbamate formation. The study suggests that a Pd(PPh₃)₄ catalyst can facilitate the reaction, which is otherwise not spontaneous mdpi.com. This type of catalytic system could potentially be applied to the synthesis of this compound.

Nickel-based homogeneous catalysts have also been developed for the reductive amination of carbonyl compounds and the hydrogenation of nitroarenes to produce primary amines, which are key precursors for carbamate synthesis nih.gov.

Heterogeneous Catalysis for Naphthol Derivative Formation

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry researchgate.net. These catalysts have been effectively employed in the synthesis of amidoalkyl naphthols, which are structurally related to this compound.

The synthesis of amidoalkyl naphthols is often achieved through a one-pot, three-component condensation of a naphthol, an aldehyde, and an amide or carbamate in the presence of a heterogeneous catalyst. While this method typically yields 1-amidoalkyl-2-naphthols, the principles are relevant to the synthesis of other substituted naphthols.

Nanomaterial catalysts, owing to their high surface area-to-volume ratio, often exhibit enhanced catalytic activity. Tin(IV) oxide nanoparticles (nano-SnO₂) have emerged as an efficient and reusable heterogeneous catalyst for the synthesis of amidoalkyl naphthols mdpi.comiau.ir.

In a typical reaction, 2-naphthol (B1666908), an aldehyde, and an amide are reacted in the presence of nano-SnO₂. This method has been shown to be effective under various conditions, including in refluxing aqueous media and under solvent-free microwave irradiation, leading to high yields and short reaction times mdpi.comresearchgate.netzenodo.org. The catalyst can be recovered and reused multiple times without a significant loss of activity iau.ir.

| Catalyst | Reaction Type | Substrates | Conditions | Yield | Reference |

| Nano-SnO₂ | Three-component one-pot synthesis | 2-Naphthol, Aldehydes, Acetamide | 80°C, Water | Good yields | iau.ir |

| Nano-SnO₂ | Three-component one-pot synthesis | 2-Naphthol, Aldehydes, Amide/Urea (B33335) | Microwave, Solvent-free | Good to excellent yields | researchgate.netzenodo.org |

| Nano-SnO₂ | Three-component one-pot synthesis | 2-Naphthol, Aldehydes, Amides | Refluxing aqueous medium | 90-96% | mdpi.com |

These catalytic approaches, while not directly producing this compound, demonstrate the potential for the development of more advanced and sustainable synthetic routes for this and related naphthol derivatives.

Green Chemistry Principles in Synthetic Route Optimization

The conventional synthesis of this compound typically proceeds via the acylation of 1-amino-7-naphthol with methyl chloroformate. The precursor, 1-amino-7-naphthol, is often prepared through methods involving harsh reaction conditions. A common route is the alkaline fusion of 1-naphthylamine-7-sulfonic acid, which involves heating the sodium or potassium salt of the acid with potassium hydroxide, sometimes containing sodium hydroxide, at high temperatures ranging from 210 to 320°C. chemicalbook.comgoogle.com This process, while effective, presents several challenges from a green chemistry perspective, including high energy consumption, the use of corrosive and hazardous reagents (strong bases), and potentially difficult work-up procedures to neutralize the reaction mixture and isolate the product. chemicalbook.comgoogle.com

In an effort to align chemical manufacturing with principles of sustainability, research into green synthetic methodologies for naphthol derivatives has gained traction. These approaches aim to reduce waste, minimize energy usage, and utilize less hazardous substances. While specific green routes for this compound are not extensively documented, principles applied to similar naphthol systems can be considered for its synthesis optimization.

Key green chemistry strategies applicable to the synthesis of naphthol derivatives include:

Use of Greener Solvents: Replacing volatile organic solvents with environmentally benign alternatives like water is a primary goal. For instance, a one-pot, multi-component synthesis of substituted benzo[c]pyrazolo acs.orgnaphthyridines has been successfully developed using water as the solvent, highlighting its potential for related naphthyridine syntheses. rsc.org

Energy-Efficient Methods: Techniques like "Grindstone Chemistry" (solid-state grinding) and microwave irradiation offer energy-efficient alternatives to conventional heating. ijcmas.comorientjchem.org A one-pot, three-component reaction to produce 1-aminoalkyl-2-naphthols has been demonstrated using grindstone chemistry, which proceeds rapidly at ambient temperature with excellent yields and operational simplicity. ijcmas.com

Catalysis: The use of reusable and non-toxic catalysts is central to green synthesis. For example, the alkylation of naphthols has been achieved using a reusable granular β-zeolite catalyst in a continuous flow system, which generates water as the only by-product. vapourtec.com Similarly, biodegradable and inexpensive Lewis acid catalysts like tannic acid have been employed for the solvent-less synthesis of aminoalkyl and amidoalkyl naphthols. orientjchem.org

The table below contrasts a traditional synthetic step for a precursor with potential green alternatives inspired by modern methodologies for related compounds.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Naphthol Precursors

| Feature | Traditional Method (Alkaline Fusion of Sulfonic Acid) | Potential Green Alternatives |

|---|---|---|

| Solvent | Often none (molten alkali) or high-boiling point solvents. chemicalbook.com | Water, or solvent-free (grindstone chemistry). rsc.orgijcmas.com |

| Energy | High temperatures (210-320°C) required for extended periods. chemicalbook.com | Ambient temperature (grinding) or efficient microwave heating. ijcmas.comorientjchem.org |

| Catalyst | Stoichiometric strong bases (e.g., KOH, NaOH). chemicalbook.comgoogle.com | Reusable solid acids (e.g., β-zeolite) or biodegradable catalysts (e.g., tannic acid). orientjchem.orgvapourtec.com |

| By-products | Significant inorganic salt waste from neutralization. chemicalbook.comgoogle.com | Minimal waste, with water often being the only by-product. vapourtec.com |

| Efficiency | Can be effective but often requires harsh work-up. chemicalbook.comgoogle.com | Often features simpler work-up, high atom economy, and shorter reaction times. ijcmas.comorientjchem.org |

Stereoselective Synthesis and Chiral Induction in Naphthol Systems

While this compound is an achiral molecule, the broader class of naphthol derivatives provides a rich platform for studying and applying stereoselective synthesis and chiral induction. A significant area of focus is the synthesis of axially chiral bi-naphthols (BINOLs), which are powerful ligands and catalysts in asymmetric synthesis. The chirality in these molecules arises from hindered rotation (atropisomerism) around the C-C single bond connecting the two naphthalene (B1677914) rings.

Stereoselective Synthesis

The enantioselective synthesis of binaphthol derivatives is often achieved through the oxidative coupling of naphthols. This can be accomplished using chiral catalysts that control the stereochemical outcome of the reaction. For example, copper complexes featuring chiral diamine ligands, such as those derived from proline, have been shown to catalyze the aerobic oxidative coupling of 2-naphthol derivatives, yielding binaphthols with good enantioselectivities (up to 78% ee). acs.org The presence of an ester group on the naphthol substrate was found to be crucial for achieving high levels of asymmetric induction in this system. acs.org

More recent advancements involve the use of iridium-catalyzed C-H activation. Specifically, 1,1'-bi-2-naphthol (B31242) (BINOL)-derived chiral bipyridine ligands have been developed for the regio- and enantioselective meta-borylation of α,α-diarylcarboxamides. This method creates an all-carbon quaternary stereocenter with high yields and excellent enantioselectivities (up to 99% ee). acs.org The design of the ligand, which incorporates a chiral BINOL unit, creates a chiral pocket that effectively transfers chiral information to the substrate, even over a significant distance. acs.org

Chiral Induction

Chiral induction refers to the transfer of chirality from a chiral molecule to an achiral one within a molecular assembly. In the context of naphthol-like systems, this has been explored in the formation of chiral metal-organic frameworks (MOFs) from achiral building blocks. The challenge lies in selecting an appropriate chiral inductor that can effectively interact with the framework components. nih.gov Studies have shown that for chiral induction to be successful, there must be a strong affinity between the chiral additive and the building blocks of the framework. For instance, proline-based derivatives have been investigated as chiral inductors in the crystallization of isoreticular MOF-74 analogues, where the additive's functional groups can interact with the metal ions of the framework. nih.gov

The table below summarizes key findings in stereoselective reactions involving naphthol systems.

Table 2: Examples of Stereoselective Synthesis in Naphthol Systems

| Reaction Type | Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Oxidative Coupling | 3-Ester substituted 2-Naphthol | CuCl / Proline-derived diamine | Up to 78% | acs.org |

| C-H Borylation | α,α-diarylcarboxamide | Iridium / (R)-BINOL-derived bipyridine ligand (L10) | Up to 99% | acs.org |

| Aldol Reaction | Ketone and Aldehyde | Chiral Auxiliary (Evans) | Diastereoselective | youtube.com |

These examples demonstrate the sophisticated strategies employed to control stereochemistry in reactions involving the naphthol scaffold and related aromatic systems, providing a foundation for the design of complex, chiral molecules. youtube.comrsc.org

Structure Activity Relationship Sar Studies of 1 Methoxycarbonylamino 7 Naphthol and Analogues

Conformational Analysis and Stereochemical Impact on Biological Activity

Stereochemistry, while not inherent to the parent molecule of 1-Methoxycarbonylamino-7-naphthol, becomes a critical factor in its derivatives, especially when chiral centers are introduced. Studies on other chiral compounds have consistently demonstrated that stereochemistry has a profound impact on biological activity, affecting everything from target binding to metabolic stability. nih.gov For instance, in a series of 3-Br-acivicin isomers, only those with a specific stereoconfiguration ((5S, αS)) displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is at play. nih.gov This underscores the principle that even subtle changes in the 3D arrangement of atoms can lead to dramatic differences in biological outcomes.

Substituent Effects on the Naphthalene (B1677914) and Carbamate (B1207046) Moieties

The introduction of various substituents onto the naphthalene ring or modification of the carbamate group can dramatically alter the biological activity of this compound analogues. These modifications can influence the molecule's electronic properties, steric profile, and lipophilicity, all of which are crucial for its pharmacokinetic and pharmacodynamic behavior.

The electronic nature of substituents on an aromatic ring can significantly influence its reactivity and interactions with biological targets. researchgate.net Electron-donating groups (EDGs) can increase the electron density of the naphthalene system, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups (EWGs) decrease electron density and can favor interactions with electron-rich sites.

In a study of naphthoquinone-naphthol derivatives, the introduction of an electron-donating ethoxy group (4-OEt) resulted in a loss of activity, while an electron-withdrawing nitro group (4-NO2) retained some activity against a specific cancer cell line. tandfonline.com This suggests that for this particular scaffold, a reduction in electron density on the aromatic system may be favorable for its antiproliferative effects.

Steric bulk is another critical factor. Large, bulky substituents can sterically hinder the molecule from fitting into a binding site, leading to a loss of activity. However, in some cases, increased steric bulk can enhance selectivity or improve metabolic stability. In an enzymatic cyclopropanation study, increasing the steric bulk of a benzoyl substituent led to a decrease in the enantiomeric excess of the product, indicating that steric effects can negatively influence the stereochemical outcome of a reaction. acs.org

The following table summarizes the observed effects of electronic and steric modifications on the activity of related naphthol and carbamate derivatives.

| Compound Class | Substituent Modification | Observed Biological Implication | Reference |

| Naphthoquinone-naphthol derivatives | 4-OEt (electron-donating) | No effect on three cancer cell lines at 20 µM. | tandfonline.com |

| Naphthoquinone-naphthol derivatives | 4-F (electron-withdrawing) | Comparable activity to parent compound against HCT116 and PC9 cells, but reduced activity against A549 cells. | tandfonline.com |

| Naphthoquinone-naphthol derivatives | 4-NO2 (electron-withdrawing) | Similar activity to parent compound against HCT116 cells, but no effect on PC9 and A549 cells at 20 µM. | tandfonline.com |

| Benzoyl derivatives in enzymatic cyclopropanation | Increasing steric bulk of the benzoyl substituent | Decrease in enantiomeric excess of the product. | acs.org |

Comparative SAR with Related Naphthol and Carbamate Structures

To better understand the potential of this compound, it is instructive to compare its structure-activity relationships with those of related compound classes that have been more extensively studied for their anticancer properties.

Naphthalimides are a class of compounds characterized by a 1H-benzo[de]isoquinoline-1,3(2H)-dione core. They have been extensively investigated as anticancer agents, with their primary mechanism of action often involving intercalation into DNA. The planar naphthalimide ring system is crucial for this interaction.

The structure-activity relationships of naphthalimides reveal several key features:

The Imide Nitrogen: Substitution at the imide nitrogen with basic side chains is often essential for activity, as it can improve water solubility and facilitate DNA binding.

The Naphthalene Ring: Substitution on the naphthalene ring can modulate DNA binding affinity and cellular uptake. Electron-donating groups at the 3-position and electron-withdrawing groups at the 4-position have been shown to influence anticancer activity.

The table below presents SAR findings for some naphthalimide derivatives.

| Naphthalimide Derivative Type | Structural Feature | Impact on Anticancer Activity | Reference |

| Heterocyclic fused naphthalimides | Fusion of heterocyclic rings to the naphthalimide core | Can enhance anticancer activity, with some derivatives showing greater potency than reference drugs like cisplatin. | nih.gov |

| Aminothiazole fused naphthalimide-polyamine conjugates | Presence of a fused aminothiazole moiety | Can induce expression of the tumor suppressor gene p53 and lead to apoptosis. | nih.gov |

Quinoxalines, which contain a benzene (B151609) ring fused to a pyrazine (B50134) ring, are another class of heterocyclic compounds with demonstrated anticancer potential. Their mechanism of action is often related to the inhibition of protein kinases.

Key SAR insights from quinoxaline (B1680401) derivatives include:

Linker Groups: The nature of the linker connecting the quinoxaline core to other moieties is critical. For example, an NH-CO linker has been shown to increase activity, while aliphatic linkers decrease it. tandfonline.com

Substituents on the Quinoxaline Ring: Electron-donating groups can increase activity, while electron-withdrawing groups may decrease it. tandfonline.com

The following table summarizes the SAR of some quinoxaline derivatives.

| Quinoxaline Derivative | Structural Modification | Effect on Anticancer Activity | Reference |

| Hybrid quinoxaline-coumarin derivatives | Unsubstituted aromatic rings | Higher activity than substituted rings. | tandfonline.com |

| Quinoxaline derivatives with a triazole ring | Aliphatic linker at the 3rd position | Essential for activity. | tandfonline.com |

| Quinoxaline urea (B33335) analogue | Reduction in p-IKKβ levels | More potent inhibition of pancreatic cancer cell growth compared to the parent compound. | mdpi.com |

Melatonergic Ligands and Structural Requirements

The development of ligands targeting melatonin (B1676174) receptors (MT1, MT2, and MT3) has shown that the naphthalene ring system is an effective bioisostere of the indole (B1671886) moiety found in melatonin. nih.gov This discovery has paved the way for the creation of potent naphthalenic ligands, such as the antidepressant agomelatine (B1665654) (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide).

SAR studies on naphthalenic derivatives have highlighted several key structural requirements for affinity and activity at melatonin receptors:

The Naphthalene Core : The replacement of melatonin's indole ring with a naphthalene scaffold is a well-tolerated modification that maintains high affinity for melatonin receptors. nih.gov This establishes the foundation for using naphthalenic structures as a basis for novel melatonergic ligands.

The Methoxy (B1213986) Group : The position of the methoxy group on the naphthalene ring is critical. Analogues with a 7-methoxy group, such as agomelatine, exhibit high affinity. Interestingly, the deletion of this methoxy group in one series of naphthalenic ligands led to the development of the first antagonist in that series, N-[2-(1-naphthyl)-ethyl]cyclobutyl carboxamide, highlighting its role in conferring agonist activity. nih.gov

The Amide Side Chain : The N-acylaminoethyl side chain at the C-1 position is a crucial feature for receptor interaction. The nature and size of the acyl group on the amide nitrogen can significantly impact binding affinity. nih.gov

Substituents on the Naphthalene Ring : The introduction of specific substituents onto the naphthalene ring can modulate receptor selectivity. Of particular relevance to the primary compound of this article, research has shown that introducing a methoxycarbonylamino substituent at the C-7 position of the naphthalenic nucleus can produce ligands with high selectivity for the MT3 receptor subtype over MT1 and MT2. nih.gov This selectivity can be further fine-tuned by varying the acyl group on the C-1 side chain. nih.gov

These findings underscore the importance of the specific arrangement of functional groups on the naphthalene scaffold for determining a ligand's affinity and selectivity profile at melatonin receptors. The structure of this compound contains key features—a naphthalene core and a methoxycarbonylamino group—that are significant in the design of selective melatonergic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the rational design of more potent and selective drugs.

Predictive Models for Biological Interactions

QSAR models have been successfully applied to understand and predict the activity of melatonergic ligands, including those with a naphthalene core. These models translate the structural features of a molecule into numerical descriptors and use statistical methods to find a correlation with biological activity.

One notable 3D-QSAR study utilized Comparative Molecular Field Analysis (CoMFA) on a series of naphthalenic derivatives to model their binding affinity for the MT3 receptor. researchgate.net The CoMFA method calculates steric and electrostatic fields around the molecules to determine which spatial properties are critical for binding. The resulting models provided insights into the three-dimensional requirements for potent MT3 ligands. researchgate.net

Another comprehensive QSAR study was performed on a large set of 64 structurally diverse melatoninergic agonists, which included naphthalenic compounds. nih.gov This study yielded a statistically significant model that demonstrated the importance of three key properties for agonist activity: nih.gov

Steric contributions (28%) : The size and shape of the molecule influence how well it fits into the receptor's binding pocket.

Electrostatic contributions (35%) : The distribution of charge on the molecule affects its interaction with polar residues in the binding site.

Lipophilic contributions (37%) : The hydrophobicity of the molecule plays a major role in its ability to cross cell membranes and interact with hydrophobic pockets within the receptor.

The predictive power of this model was validated with a large test set, confirming its utility in guiding the design of new melatonergic agonists prior to their synthesis. nih.gov

| Structural Feature | Key Finding | Impact on Activity | Reference |

|---|---|---|---|

| Naphthalene Core | Serves as a bioisostere of melatonin's indole ring. | Maintains high affinity for melatonin receptors. | nih.gov |

| 7-Methoxy Group | Deletion resulted in the first antagonist in a naphthalenic series. | Important for agonist activity. | nih.gov |

| C1-Amide Side Chain | The size of the N-acyl substituent strongly affects affinity. | Crucial for receptor binding and affinity modulation. | nih.gov |

| C7-Methoxycarbonylamino Group | Introduction yields ligands selective for the MT3 receptor. | Confers subtype selectivity. | nih.gov |

Cheminformatics and Bioinformatic Approaches in QSAR

The development of robust QSAR models relies heavily on cheminformatics and bioinformatic tools. These approaches provide the necessary methods to generate molecular descriptors, select relevant variables, and build and validate predictive models.

Cheminformatics plays a central role in:

Pharmacophore Modeling : This technique is used to identify the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. For melatonergic agonists, a pharmacophoric conformation derived from the potent ligand 2-iodomelatonin (B1662258) was used as a template to align other molecules for a 3D-QSAR study. nih.gov

Molecular Descriptor Calculation : Cheminformatics software is used to calculate a wide range of descriptors that quantify various aspects of a molecule's structure, including topological, electronic, and physicochemical properties.

Variable Selection : In cases where thousands of descriptors are calculated, methods like genetic algorithms are employed to select the most informative subset of descriptors to build a simpler and more interpretable QSAR model. researchgate.net

Bioinformatic approaches contribute by providing a deeper understanding of the biological context:

Molecular Dynamics (MD) Simulations : MD simulations are used to model the dynamic behavior of the ligand-receptor complex over time. This approach has been used to investigate the atomic-level basis for ligand selectivity at MT1 and MT2 receptors. For instance, simulations revealed that the binding conformation of a naphthalenic ligand differs between the two receptors, leading to its function as an agonist at MT1 but an antagonist at MT2. nih.gov This difference was attributed to how the orientation of the naphthalene ring affects the formation of a continuous water channel within the receptor, a key step in receptor activation. nih.gov

Protein Structure Analysis : The use of X-ray crystal structures of receptors allows for structure-based drug design. For the MT3 binding site, the known crystal structure was used to define the likely bioactive conformation of the naphthalenic ligands, which is a critical step for building a reliable 3D-QSAR model. researchgate.net

Biological and Pharmacological Investigations

In Vitro Biological Activity Assessments

In vitro assays are fundamental in the initial screening of a compound's biological activity. These tests are conducted in a controlled environment outside of a living organism and provide insights into the compound's intrinsic properties.

Derivatives of 1-naphthol (B170400) have been explored for their inhibitory effects on various enzymes. researchgate.netnih.gov For instance, studies on other substituted 1-naphthol derivatives have shown potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II isoenzymes. researchgate.netnih.gov These enzymes are significant drug targets for conditions like Alzheimer's disease (AChE) and glaucoma or certain types of cancer (hCA).

An investigation into 1-Methoxycarbonylamino-7-naphthol would involve determining its inhibition constants (Ki) or IC50 values against these enzymes. As of now, specific Ki or IC50 values for the inhibition of acetylcholinesterase or carbonic anhydrase by this compound are not available in peer-reviewed scientific literature.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | IC50 (µM) | Ki (µM) | Source |

| Acetylcholinesterase | Data not available | Data not available | |

| Carbonic Anhydrase I | Data not available | Data not available | |

| Carbonic Anhydrase II | Data not available | Data not available | |

| No specific inhibitory data for this compound against these enzymes is currently published in peer-reviewed literature. |

The antioxidant potential of phenolic compounds, including naphthol derivatives, is a common area of investigation. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay are typically used to evaluate a compound's ability to neutralize free radicals. researchgate.netnih.gov

While some 1-naphthol derivatives have demonstrated good antioxidant and antiradical activities, specific quantitative data, such as IC50 values from DPPH or ABTS assays, for this compound are not documented in the available scientific research.

Table 2: Antioxidant Activity Data for this compound

| Assay | IC50 (µg/mL) | Source |

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available | |

| Quantitative antioxidant activity data for this compound is not currently available in peer-reviewed literature. |

The antimicrobial properties of naphthol and carbamate (B1207046) derivatives have been a subject of scientific inquiry. mdpi.com The evaluation of antimicrobial efficacy typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Research into related carbamate compounds has shown varying degrees of activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria. mdpi.com It is suggested that the mechanism of action for antimicrobial naphthol derivatives may involve the disruption of microbial cell membranes and interference with metabolic pathways. However, specific MIC values for this compound against a broad spectrum of bacteria, fungi, viruses, or parasites have not been reported in peer-reviewed publications.

Table 3: Antimicrobial Efficacy of this compound

| Organism | Type | MIC (µg/mL) | Source |

| Staphylococcus aureus | Bacterium | Data not available | |

| Escherichia coli | Bacterium | Data not available | |

| Candida albicans | Fungus | Data not available | |

| Mycobacterium spp. | Bacterium | Data not available | |

| No verifiable MIC values for this compound against specific pathogens are currently available in peer-reviewed scientific literature. |

Cellular and Molecular Biological Mechanisms

Understanding the cellular and molecular mechanisms of a compound is crucial for drug development. This involves identifying the specific cellular components with which the compound interacts and the resulting changes in cellular signaling.

The structural elements of this compound, specifically the methoxycarbonylamino and hydroxyl groups, suggest its potential to form hydrogen bonds and engage in other interactions with biological macromolecules like enzymes and receptors. Identifying these specific binding partners is a key step in elucidating its mechanism of action. Techniques such as affinity chromatography, proteomics, and computational docking studies are often employed for this purpose. At present, the specific cellular targets of this compound have not been identified in the scientific literature.

Bioactive compounds often exert their effects by modulating intracellular signal transduction pathways. For instance, some naphthol derivatives have been investigated for their potential to induce apoptosis (programmed cell death) in cancer cells. This can involve the activation of caspases and changes in the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.

While it is plausible that this compound could influence such pathways, detailed studies analyzing its effect on specific signaling cascades, such as MAPK/ERK or PI3K/Akt pathways, have not been published. Therefore, the precise mechanisms by which it might modulate cellular functions remain to be determined through future research.

Apoptosis and Cell Cycle Regulation Studies

The naphthol scaffold, a core component of this compound, is a feature in various compounds investigated for their anticancer potential. Research into this compound and its analogs has revealed mechanisms involving the induction of apoptosis (programmed cell death) and modulation of the cell cycle, which are critical processes in cancer progression.

Studies have indicated that this compound itself can induce apoptosis in cancer cells. One study on human breast cancer cells (MCF-7) showed that treatment with the compound led to a dose-dependent increase in markers of apoptosis. This included the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein BCL-2, alongside the activation of key executioner enzymes caspase-3 and caspase-9. This suggests the compound may trigger the intrinsic pathway of apoptosis.

Research on structurally related naphthoquinone-naphthol derivatives has further illuminated these effects. A novel derivative, identified as Compound 13, demonstrated potent inhibitory effects on various cancer cell lines, including HCT116 (colon cancer), PC9 (lung cancer), and A549 (lung cancer). tandfonline.comnih.gov Mechanistic studies found that this compound significantly induced apoptosis by increasing the expression of cleaved caspase-3 and decreasing levels of the Bcl-2 protein. tandfonline.comnih.gov The pro-apoptotic activity was linked to the downregulation of the EGFR/PI3K/Akt signaling pathway, a critical cascade for cell proliferation and survival. tandfonline.com

The table below summarizes the key findings related to apoptosis induction by this compound and a related derivative.

| Compound | Cell Line | Key Apoptotic Effects | Affected Proteins/Pathways |

| This compound | MCF-7 (Breast Cancer) | Induces apoptosis in a dose-dependent manner. | ▲ BAX▼ BCL-2▲ Caspase-3▲ Caspase-9 |

| Compound 13 (Naphthoquinone-naphthol derivative) | HCT116 (Colon Cancer)PC9 (Lung Cancer) | Potently inhibits cell proliferation and induces apoptosis. tandfonline.comnih.gov | ▲ Cleaved Caspase-3▼ Bcl-2▼ EGFR/PI3K/Akt Pathway tandfonline.com |

| Data sourced from studies on cancer cell lines. tandfonline.comnih.gov |

Advanced Pharmacological Evaluation

Receptor Binding Affinity Studies

While specific receptor binding affinity studies for this compound are not extensively documented in publicly available research, studies on other 1-naphthol derivatives provide insight into their potential to interact with biologically significant molecular targets, particularly enzymes.

A series of synthesized 1-naphthol derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. nih.govresearchgate.net AChE is a key enzyme in the nervous system, and its inhibition is a strategy for treating neurodegenerative diseases. nih.govresearchgate.net Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. The derivatives were found to be potent inhibitors of all three enzymes. nih.govresearchgate.net

The inhibitory constants (Ki) for these 1-naphthol derivatives are presented in the table below.

| Enzyme Target | Range of Ki Values (µM) for 1-Naphthol Derivatives |

| Acetylcholinesterase (AChE) | 0.096 ± 0.01 to 0.177 ± 0.02 µM nih.govresearchgate.net |

| Human Carbonic Anhydrase I (hCA I) | 0.034 ± 0.54 to 0.724 ± 0.18 µM nih.govresearchgate.net |

| Human Carbonic Anhydrase II (hCA II) | 0.172 ± 0.02 to 0.562 ± 0.21 µM nih.govresearchgate.net |

| Ki values represent the concentration required to produce half-maximum inhibition, indicating the potency of the compounds. nih.govresearchgate.net |

These findings demonstrate that the 1-naphthol chemical scaffold can be effectively tailored to bind to and inhibit specific enzymes, suggesting that this compound could also be explored for its affinity towards various biological receptors and enzymes. nih.govresearchgate.net

In Vitro Microsomal Stability Assessments

In vitro microsomal stability assays are a fundamental component of early-stage drug discovery, used to predict how a compound will be metabolized in the body. mttlab.eunuvisan.com The liver is the primary site of drug metabolism, largely carried out by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells. mttlab.eu These assays measure the rate at which a test compound is eliminated when incubated with liver microsomes from humans or other preclinical species. nuvisan.com

The general procedure for a microsomal stability assay involves the following steps:

Incubation: The test compound (e.g., this compound) at a specific concentration is incubated with a suspension of liver microsomes. mercell.comnih.gov

Cofactor Addition: The metabolic reaction is typically initiated by adding a crucial cofactor, NADPH, which is required for the activity of most CYP enzymes. mttlab.eumercell.com Control incubations are often run without NADPH to detect non-CYP-mediated degradation. nih.gov

Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). mttlab.eu

Reaction Quenching: The metabolic reaction in each aliquot is stopped, usually by adding a solvent like acetonitrile (B52724). mercell.comnih.gov

Analysis: The samples are then analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the amount of the parent compound remaining at each time point. mercell.comnih.gov

From this data, key pharmacokinetic parameters are calculated, including the compound's in vitro half-life (t½) and its intrinsic clearance (CLint). nuvisan.comnih.gov A short half-life or high clearance suggests the compound is rapidly metabolized, which may predict poor bioavailability and a short duration of action in vivo. nuvisan.com Conversely, a long half-life indicates greater metabolic stability. nih.gov This information is vital for selecting and optimizing drug candidates with favorable metabolic profiles. nih.gov

The table below outlines the typical components and parameters of an in vitro microsomal stability assay.

| Component / Parameter | Description |

| Biological System | Pooled liver microsomes (human, rat, mouse, etc.). nuvisan.com |

| Test Compound Conc. | Typically 1 µM. mercell.com |

| Microsomal Protein Conc. | e.g., 0.25-1.0 mg/mL. nih.govnih.gov |

| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). mttlab.eu |

| Incubation Temperature | 37°C. mttlab.eu |

| Primary Data Output | Percentage of parent compound remaining over time. mttlab.eu |

| Calculated Parameters | In vitro half-life (t½), Intrinsic clearance (CLint). nuvisan.com |

Metabolism, Degradation, and Environmental Fate

Biotransformation Pathways of 1-Methoxycarbonylamino-7-naphthol

The biotransformation of this compound in biological systems, such as in mammals, is predicted to occur in two main phases. The initial phase involves the chemical modification of the compound, primarily through hydrolysis and oxidation, followed by a second phase of conjugation to facilitate its excretion from the body.

The most critical initial step in the metabolism of carbamate (B1207046) compounds is the enzymatic hydrolysis of the carbamate ester bond. This reaction is typically catalyzed by carboxylesterases found in the liver and other tissues. For this compound, this hydrolysis would cleave the molecule, breaking the ester linkage.

This cleavage is expected to yield 1-amino-7-naphthol as the primary aromatic metabolite, along with methanol (B129727) and carbon dioxide. The major metabolite of the related carbamate pesticide, carbaryl (B1668338), is 1-naphthol (B170400), which is formed through a similar hydrolysis pathway. researchgate.net

Table 1: Predicted Primary Metabolites from Enzymatic Hydrolysis

| Parent Compound | Enzyme Class | Predicted Primary Aromatic Metabolite |

| This compound | Carboxylesterases | 1-Amino-7-naphthol |

Following, or in parallel with, hydrolysis, the naphthalene (B1677914) ring structure is susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) monooxygenase system in the liver. scialert.net The metabolism of naphthalene itself is known to proceed via a highly reactive epoxide intermediate, naphthalene-1,2-epoxide, which can then be converted to various hydroxylated metabolites. scialert.netresearchgate.net

For the primary metabolite, 1-amino-7-naphthol, further oxidation of the naphthalene ring is anticipated. This can result in the formation of various dihydroxy-naphthalene derivatives. Studies on naphthalene metabolism have identified CYP1A2 and CYP3A4 as key enzymes in producing hydroxylated metabolites like 1-naphthol and 2-naphthol (B1666908). nih.gov A similar enzymatic process would likely act on the 1-amino-7-naphthol structure, adding further hydroxyl groups to the aromatic rings.

To increase water solubility and facilitate excretion, the phenolic hydroxyl group of the parent compound or its metabolites undergoes Phase II conjugation reactions. The primary conjugation pathways for phenolic compounds like naphthols are glucuronidation and sulfation. nih.gov

Studies on the model compound 1-naphthol show that it is readily conjugated with glucuronic acid to form 1-naphthyl-beta-D-glucuronide and with sulfate (B86663) to form 1-naphthyl sulfate. researchgate.netnih.gov It is therefore highly probable that the 7-hydroxyl group on 1-amino-7-naphthol would be a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates that are then excreted in the urine.

Table 2: Predicted Phase II Conjugation Metabolites of 1-Amino-7-naphthol

| Substrate | Reaction | Enzyme Family | Predicted Conjugate |

| 1-Amino-7-naphthol | Glucuronidation | UGTs | 1-Amino-7-naphthyl-glucuronide |

| 1-Amino-7-naphthol | Sulfation | SULTs | 1-Amino-7-naphthyl-sulfate |

Microbial Degradation and Bioremediation Potential

In the environment, the fate of this compound is largely determined by microbial activity. researchgate.net The widespread use of carbamate pesticides has led to the evolution of diverse microbial populations in soil and water that can degrade these compounds, often using them as a source of carbon and nitrogen. frontiersin.orgnih.gov

A wide array of bacterial and fungal species have been identified as capable of degrading carbamate pesticides. frontiersin.orgnih.gov Genera such as Pseudomonas, Aspergillus, Enterobacter, and Trichoderma are frequently implicated in this process. frontiersin.orgnih.gov The primary mechanism of microbial degradation mirrors the initial step of mammalian metabolism: the hydrolysis of the carbamate bond by a carbamate hydrolase or esterase enzyme. researchgate.net

This initial cleavage breaks the compound down into less toxic components. The resulting aromatic amine, 1-amino-7-naphthol, can then be further metabolized by the microorganisms. For carbamates with aromatic rings, such as carbaryl and carbofuran, degradation often proceeds through the formation of dihydroxy intermediates like catechols, which are then susceptible to ring cleavage and further breakdown. frontiersin.orgnih.gov

The microbial degradation of this compound is expected to generate a sequence of intermediate products. The first and most significant degradation product would be 1-amino-7-naphthol, resulting from hydrolysis.

Following this, microorganisms would likely attack the naphthalene ring. Based on established pathways for other aromatic carbamates, this would involve hydroxylation of the ring to form catechol-like intermediates. frontiersin.orgnih.gov These dihydroxylated naphthalenes can then undergo ring fission, where the aromatic structure is opened, leading to aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle, ultimately leading to complete mineralization to CO2 and water.

Table 3: Predicted Microbial Degradation Intermediates

| Compound | Degradation Step | Predicted Intermediate(s) |

| This compound | Hydrolysis | 1-Amino-7-naphthol |

| 1-Amino-7-naphthol | Ring Hydroxylation | Dihydroxylated naphthalene derivatives (e.g., aminonaphthalene-diols) |

| Dihydroxylated Intermediates | Ring Fission | Aliphatic acids |

Environmental Fate Studies of Naphthol-Based Compounds

The environmental behavior of organic compounds is a function of their intrinsic chemical properties and their interactions with the surrounding environmental matrix. For naphthol-based compounds like this compound, key processes governing their fate include hydrolysis, photodegradation, and sorption to soil and sediment.

The hydrolysis of the carbamate functional group is a primary degradation pathway for compounds such as this compound. Carbamates are generally more resistant to neutral hydrolysis than their corresponding esters; however, their stability is significantly influenced by pH. researchgate.net Alkaline conditions, in particular, promote the hydrolysis of carbamates. nih.govclemson.edu

The rate of hydrolysis is dependent on the concentration of hydroxide (B78521) ions, and therefore increases with rising pH. clemson.edu For carbaryl, a structurally related N-methylcarbamate of 1-naphthol, hydrolysis is a key degradation mechanism in aquatic environments. nih.gov The reaction is unstable under alkaline conditions, leading to the formation of 1-naphthol as the major degradation product. nih.gov The rate of this hydrolysis is also accelerated by increased temperatures. researchgate.net

Generally, primary carbamates can undergo hydrolysis through a mechanism that is significantly faster than that of secondary carbamates. researchgate.net The specific substituents on the aromatic ring and the nitrogen atom of the carbamate group can also influence the rate of hydrolysis.

Table 1: Factors Influencing the Hydrolysis of Carbamate Pesticides

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Increases with increasing pH (base-catalyzed) | clemson.edu |

| Temperature | Increases with increasing temperature | researchgate.net |

| Structure | Primary carbamates hydrolyze faster than secondary carbamates | researchgate.net |

Photolytic degradation, both direct and indirect, is another significant pathway for the transformation of naphthol-based carbamates in the environment. Direct photolysis involves the absorption of light by the compound itself, leading to its breakdown. Indirect photolysis is mediated by other substances present in the environment, such as dissolved organic matter (NOM) and nitrate (B79036) ions, which absorb light and produce reactive species that then degrade the target compound. csbsju.edu

Studies on carbaryl have shown that both direct and indirect photolysis contribute to its degradation in surface waters. nih.govcsbsju.edu The presence of naturally occurring photosensitizers can significantly enhance the rate of degradation, especially at lower pH values. csbsju.edu Nitrate, for instance, can photochemically produce hydroxyl radicals, which are highly reactive and can oxidize a wide range of organic compounds. csbsju.edu The photolytic degradation of carbaryl can lead to the formation of various naphthoquinones and hydroxylated naphthoquinone derivatives. nih.gov

The efficiency of photolytic degradation is dependent on several factors, including the intensity and wavelength of light, the initial concentration of the compound, the pH of the solution, and the presence of other substances that can act as photosensitizers or quenchers. ceon.rs

Table 2: Key Factors in the Photolytic Degradation of Carbamate Pesticides

| Factor | Role in Photodegradation | Reference |

| Light | Provides the energy for direct and indirect photolysis | ceon.rs |

| Dissolved Organic Matter (NOM) | Can act as a photosensitizer, enhancing degradation | csbsju.edu |

| Nitrate | Can produce hydroxyl radicals upon photolysis, leading to oxidation | csbsju.edu |

| pH | Can influence the rate and pathways of indirect photolysis | csbsju.edu |

The movement of this compound and related compounds between water and solid phases, such as soil and sediment, is governed by sorption processes. The extent of sorption influences the compound's bioavailability, its susceptibility to degradation, and its potential for leaching into groundwater.

For carbamate pesticides, sorption to soil is a rapid process. nih.gov The primary soil components contributing to this sorption are organic matter and clay minerals. nih.govresearchgate.net The sorption capacity generally increases with higher soil organic matter content. researchgate.net For instance, the sorption of carbaryl was found to be greater in soils with higher organic matter. researchgate.net The nature of the soil organic matter, including its aromaticity, can also affect the strength of sorption. nih.gov

The mobility of carbamate pesticides in soil is inversely related to their sorption. Compounds that are weakly sorbed are more likely to be transported with water flow. The water solubility of the compound also plays a crucial role; moderately water-soluble compounds like carbaryl are only minimally sorbed, making them potentially mobile. nih.gov The type of clay mineral and the presence of specific exchangeable cations can also influence the degree of sorption. nih.govresearchgate.net

Table 3: Factors Affecting the Sorption of Carbamate Pesticides in Soil

| Soil Property | Influence on Sorption | Reference |

| Organic Matter Content | Higher content generally leads to increased sorption | researchgate.net |

| Clay Content and Type | Can contribute significantly to sorption | nih.govresearchgate.net |

| Water Solubility of Pesticide | Higher solubility can lead to lower sorption and higher mobility | nih.gov |

| Exchangeable Cations | The type of cations on clay surfaces can affect sorption | nih.gov |

Xenobiotic Metabolism and Environmental Impact

The term xenobiotic refers to a chemical substance found within an organism that is not naturally produced or expected to be present within the organism. The metabolism of xenobiotics, such as this compound, by living organisms is a critical process that determines their persistence and potential toxicity in the environment.

Microbial degradation is a key process in the removal of carbamate pesticides from soil and water. nih.govfrontiersin.org A variety of bacteria and fungi have been shown to degrade carbamates, often utilizing them as a source of carbon and nitrogen. frontiersin.orgnih.gov The initial step in the microbial metabolism of many carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage by enzymes such as carbamate hydrolases. frontiersin.org This initial hydrolysis of a naphthyl carbamate like carbaryl results in the formation of 1-naphthol, which is then further metabolized. frontiersin.org

The metabolism of carbamates in higher organisms also proceeds through enzymatic pathways. nih.gov These metabolic processes can lead to either detoxification, where the compound is converted into a less harmful substance that can be readily excreted, or bioactivation, where the metabolite is more toxic than the parent compound. youtube.com For example, the metabolism of some carbamates can produce intermediates that are more toxic than the original compound. nih.gov The widespread use of carbamate pesticides has led to the evolution of specific degradation pathways in microorganisms, highlighting the adaptive response of ecosystems to chemical inputs. nih.gov

The environmental impact of these compounds is also linked to their potential to be adsorbed by microplastics in aquatic environments, which can then be ingested by organisms, leading to bioaccumulation and potential toxicity to a range of aquatic life. beyondpesticides.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. These calculations can predict a range of properties that are crucial for understanding its reactivity and spectroscopic behavior.

The electronic structure of 1-Methoxycarbonylamino-7-naphthol dictates its chemical reactivity. Key descriptors derived from quantum chemical calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Another important descriptor is the molecular electrostatic potential (MEP), which maps the electron density distribution onto the molecular surface. The MEP would reveal the regions of positive and negative electrostatic potential, highlighting the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the hydroxyl and carbonyl oxygen atoms would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group and the amine proton would represent areas of positive potential.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computational studies.

Quantum chemical calculations can also predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental signals. Similarly, the prediction of infrared (IR) vibrational frequencies can help in identifying the characteristic functional groups within the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule.

Given the potential biological activity of carbamate (B1207046) and naphthol derivatives, MD simulations could be used to explore the dynamic interactions between this compound and a potential protein target. These simulations can reveal the stability of the binding pose obtained from docking, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site.

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations in different environments. This is particularly relevant for understanding its flexibility and how its shape might adapt upon binding to a receptor. Analysis of the simulation trajectory can provide information on the stability of different conformers and the energy barriers between them.

Docking and Molecular Modeling for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential biological targets and for predicting the binding affinity of a ligand.

For this compound, docking studies could be performed against a variety of enzymes or receptors where carbamates or naphthols are known to be active. The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Table 2: Hypothetical Docking Results for this compound with a Putative Protein Target

| Parameter | Hypothetical Value/Description |

| Protein Target | Example: Acetylcholinesterase |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Tyr121, Trp279, Phe330 |

| Type of Interactions | Hydrogen bond with Tyr121, Pi-pi stacking with Trp279 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Reaction Mechanism Elucidation through Computational Methods

The formation of this compound typically involves the reaction of 1-amino-7-naphthol with an acylating agent like methyl chloroformate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanism of such reactions. These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, thereby mapping out the most probable reaction pathway.

A critical aspect of understanding any chemical reaction is the identification and characterization of its transition state (TS) – the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in governing the reaction rate.

While direct transition state analysis for the synthesis of this compound is not readily found in published literature, we can look at analogous systems to understand the methodology. For instance, a DFT study on the N-heterocyclic carbene (NHC) catalyzed annulation reaction involving β-naphthol provides insights into the computational analysis of transition states in reactions with naphthol compounds. nih.gov In this study, the activation Gibbs free energies (ΔG‡) for different competing pathways were calculated to determine the most favorable reaction route. nih.gov

A hypothetical transition state analysis for the formation of this compound from 1-amino-7-naphthol and methyl chloroformate would involve locating the transition state structure for the nucleophilic attack of the amino group on the carbonyl carbon of methyl chloroformate. The key parameters of such a transition state would be the forming N-C bond distance and the breaking C-Cl bond distance.

Table 1: Illustrative Transition State Parameters for a Related Naphthol Reaction

| Parameter | Value | Description |

| Reaction Type | NHC Catalyzed Annulation | A related reaction involving a naphthol derivative. |

| Computational Method | MPWB1K/6-311G(d,p) | The level of theory used for the calculations. nih.gov |

| Activation Gibbs Free Energy (ΔG‡) | Varies by pathway | The energy barrier for the reaction to proceed. nih.gov |

| Key Bond Distances | Dependent on TS | The lengths of forming and breaking bonds at the transition state. |

This table is illustrative and based on a study of a related reaction, as specific data for this compound is not available.

The analysis of the imaginary frequency of the transition state confirms that the located structure is indeed a true saddle point on the potential energy surface, connecting the reactants and the products.

Reaction coordinate mapping involves tracing the minimum energy path from reactants to products, passing through the transition state. This provides a detailed profile of the energy changes throughout the reaction. The reaction coordinate is typically a geometric parameter that changes continuously during the transformation, such as a bond distance or an angle.

For the synthesis of this compound, a reaction coordinate map would depict the change in the system's energy as the 1-amino-7-naphthol molecule approaches and reacts with methyl chloroformate. The map would show an initial increase in energy to reach the transition state, followed by a decrease in energy to form the final product.

The principles of reaction coordinate mapping are general in computational chemistry. arxiv.org By systematically changing the distance between the reacting atoms and optimizing the geometry at each step (a process known as a potential energy surface scan), a profile of the reaction can be constructed.

Table 2: Hypothetical Energy Profile along the Reaction Coordinate for Carbamate Formation

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactants | 1-amino-7-naphthol + Methyl Chloroformate | 0 |

| Pre-reaction Complex | Reactants associated through non-covalent interactions | -2.5 |

| Transition State | N-C bond partially formed, C-Cl bond partially broken | +15.0 |

| Post-reaction Complex | Product associated with the leaving group | -5.0 |

| Products | This compound + HCl | -20.0 |

This table presents a hypothetical energy profile for the reaction, as specific computational data for this compound is not available. The values are illustrative of a typical exothermic reaction.

Such a map would reveal the presence of any intermediates and the magnitude of the energy barriers between different states, providing a comprehensive understanding of the reaction dynamics.

Advanced Analytical Method Development and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 1-Methoxycarbonylamino-7-naphthol from impurities and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of related naphthol compounds, reversed-phase HPLC is commonly employed. nih.gov A typical setup might utilize a C18 column, which provides a nonpolar stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the gradient or isocratic elution profile optimized to ensure sharp peaks and good resolution from any potential impurities. nih.gov A study on the analysis of naphthalene (B1677914) and its naphthol derivatives used a Synergi Hydro-RP column with a 50% (v/v) aqueous acetonitrile solution as the carrier phase. nih.gov Detection is frequently carried out using a UV detector, as the naphthalene ring system exhibits strong absorbance in the ultraviolet region. While specific methods for this compound are not extensively detailed in publicly available literature, the principles applied to similar compounds like 1-naphthol (B170400) and 2-naphthol (B1666908) are directly transferable. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Naphthol Derivative Analysis

| Parameter | Condition |

| Column | Synergi Hydro-RP C18 (150 x 4.6 mm, 4 µm) nih.gov |

| Mobile Phase | 50% Acetonitrile in Water (v/v) nih.gov |

| Flow Rate | 1.5 - 2.0 mL/min nih.gov |

| Detector | UV-Vis or Fluorescence nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL |

| Temperature | 25 °C nih.gov |

This table presents a generalized set of HPLC conditions based on methods for similar compounds and serves as a starting point for the specific analysis of this compound.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and semi-volatile compounds. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

A common derivatization agent is acetic anhydride (B1165640), which can convert the hydroxyl group into an acetate (B1210297) ester, making the molecule more amenable to GC. researchgate.net The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, often with a nonpolar or medium-polarity stationary phase. Mass spectrometry (GC-MS) is the preferred detection method, as it provides both quantification and structural information based on the fragmentation pattern of the molecule. researchgate.nettci-thaijo.org A study on the analysis of naphthols in urine utilized in-situ derivatization with acetic anhydride followed by GC-MS analysis. researchgate.net This approach demonstrated high sensitivity, with limits of detection in the microgram per liter range. researchgate.net

Table 2: Representative GC-MS Parameters for Derivatized Naphthol Analysis

| Parameter | Condition |

| Derivatization Agent | Acetic Anhydride researchgate.net |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient from ~100 °C to 300 °C |

| Detector | Mass Spectrometer (Electron Ionization mode) researchgate.nettci-thaijo.org |

This table outlines typical GC-MS conditions for the analysis of derivatized naphthols, which would be applicable to this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. unl.edu Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| OH Proton | 9.0 - 10.0 (variable) |

| NH Proton | 8.0 - 9.0 (variable) |

| OCH₃ Protons | ~3.8 |

This table provides an estimation of the ¹H NMR chemical shifts based on general principles and data for similar structures.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, which has a molecular formula of C₁₂H₁₁NO₃, the expected molecular weight is 217.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 217. Subsequent fragmentation would likely involve the loss of the methoxycarbonyl group or other characteristic fragments, providing further evidence for the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the N-H stretch of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1730 cm⁻¹), and various C-H and C=C stretching and bending vibrations of the aromatic ring. nih.gov

The UV-Vis spectrum is characterized by the electronic transitions within the naphthalene ring system. Naphthalene and its derivatives typically show strong absorption in the UV region. ijpsjournal.comresearchgate.netresearchgate.netijcesen.com For naphthols, these absorptions are often observed around 220-240 nm and 280-320 nm. ijpsjournal.comresearchgate.net The exact position and intensity of these absorption maxima for this compound would be influenced by the methoxycarbonylamino and hydroxyl substituents.

Impurity Profiling and Characterization

Impurity profiling is a critical aspect of quality control, involving the identification, quantification, and control of unwanted chemical substances. enamine.net For this compound, this process ensures that the material meets the stringent purity requirements for its intended use, particularly as a starting material or intermediate in the synthesis of dyes and other complex organic molecules.

The manufacturing process and subsequent storage of this compound can introduce various impurities. These are broadly categorized as process-related impurities, which arise from the synthetic route, and degradation products, which form over time due to environmental factors like light, heat, or oxygen.

Process-Related Impurities: The synthesis of this compound typically involves the reaction of 1-amino-7-naphthol with methyl chloroformate. Potential impurities originating from this process include:

Unreacted Starting Materials: Residual amounts of 1-amino-7-naphthol can remain in the final product if the reaction does not go to completion.

Reagent-Related Impurities: By-products from reagents, such as methanol (B129727) and hydrochloric acid from the hydrolysis of excess methyl chloroformate, may be present.

Side-Reaction Products: The formation of isomeric by-products or compounds resulting from over-alkylation on the naphthol ring can occur under certain reaction conditions.

Degradation Products: The naphthol functional group is susceptible to oxidation. Exposure to air and light can lead to the formation of colored impurities, primarily quinone-type structures, which can impact the product's quality and performance in subsequent applications.

A comprehensive analysis of the production process allows for the prediction and identification of these potential impurities. enamine.net

Interactive Table: Potential Impurities in this compound

| Impurity Name | CAS Number | Origin | Chemical Class |

| 1-Amino-7-naphthol | 118-46-7 | Process-Related (Starting Material) | Naphthol / Amine |

| Methanol | 67-56-1 | Process-Related (Reagent By-product) | Alcohol |

| Naphthoquinone derivatives | Varies | Degradation Product | Quinone |

To accurately quantify and control identified impurities, well-characterized reference standards are essential. lgcstandards.com The development of these standards is a meticulous process, especially for impurities that are not commercially available. enamine.net

The process for developing an impurity reference standard involves several key stages:

Synthesis: A specific synthetic route must be designed and executed to produce the impurity compound. enamine.net This often requires significant expertise in organic synthesis to achieve the desired molecule.